
5-Amino-2,3-dichloropyridine
Overview
Description
Preparation Methods
Reduction of 2,3-Dichloro-5-nitropyridine
One classical and well-documented method involves the reduction of 2,3-dichloro-5-nitropyridine to 5-amino-2,3-dichloropyridine using iron powder in acidic aqueous media.
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- Dissolve 2,3-dichloro-5-nitropyridine (0.4 mol) in glacial acetic acid (135 mL).
- Add water (800 mL) with stirring.
- Introduce iron powder (2 mol) portion-wise, maintaining temperature below 50°C.
- After reaction completion, filter the mixture and extract the product with ethyl acetate.
- Wash organic phase with water until neutral, dry over magnesium sulfate, and concentrate.
- Recrystallize from toluene to obtain the product.
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- Yield: Approximately 85%
- Melting point: ~107°C
- Product purity is high after recrystallization.
This method is advantageous due to its straightforward reduction step and relatively high yield, making it suitable for laboratory and small-scale production.
Chlorination of 3-Aminopyridine Followed by Diazotization and Chlorination
Another industrially relevant approach starts from 3-aminopyridine, which undergoes chlorination and diazotization to yield 2,3-dichloropyridine intermediates, which are then converted to this compound.
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Formation of 3-Amino-2-chloropyridine:
- 3-Aminopyridine is converted to its hydrochloride salt by reaction with hydrochloric acid.
- Chlorination is performed using chlorine gas or hydrogen peroxide in acidic aqueous media at controlled temperatures (0–35°C).
- Reaction conditions are optimized to achieve >90% conversion with 70–80% yield.
Diazotization and Chlorination:
- The 3-amino-2-chloropyridine hydrochloride is diazotized using sodium nitrite in the presence of copper catalysts (CuCl or CuCl2).
- The diazonium salt intermediate is then converted to 2,3-dichloropyridine.
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- Subsequent amination steps introduce the amino group at the 5-position, often via catalytic hydrogenation or nucleophilic substitution.
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- Copper salts (CuCl, CuCl2) act as catalysts in diazotization/chlorination.
- Chlorination catalysts include Lewis acids such as FeCl3, AlCl3, or SO3.
- Reaction temperatures range from 5 to 70°C depending on the step.
- The molar ratio of catalysts to substrate is carefully controlled for optimal yield.
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- Final product purity can exceed 98%.
- Molar yields based on 3-aminopyridine range from 50% to 63.5% depending on process optimization.
This method is scalable and environmentally friendlier when optimized, as it avoids multiple isolation steps and reduces waste generation.
Direct Chlorination of 2,6-Dichloropyridine Followed by Selective Hydrogenation
A patented industrial process involves:
Step 1: Chlorination
- 2,6-Dichloropyridine is chlorinated in the presence of Lewis acid catalysts (e.g., FeCl3, AlCl3) and chlorine gas.
- The reaction produces 2,3,6-trichloropyridine as an intermediate.
Step 2: Selective Hydrogenation
- 2,3,6-Trichloropyridine is hydrogenated under pressure (0–10 MPa) with a metal catalyst and acid-binding agents.
- The hydrogenation selectively reduces the chlorine at the 6-position to an amino group, yielding this compound.
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- The reaction mixture is cooled, filtered, and purified by recrystallization.
This method benefits from using readily available starting materials and allows for industrial-scale production with good yields and product purity.
Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
---|---|---|---|---|---|
Reduction of 2,3-dichloro-5-nitropyridine | 2,3-Dichloro-5-nitropyridine | Fe powder, Acetic acid, Water | ≤50°C, stirring | ~85 | Simple, high yield, lab scale |
Chlorination & Diazotization of 3-aminopyridine | 3-Aminopyridine | HCl, Cl2 or H2O2, NaNO2, CuCl | 0–35°C, aqueous | 50–63.5 | Industrial scale, multi-step |
Chlorination of 2,6-dichloropyridine + Hydrogenation | 2,6-Dichloropyridine | Cl2, FeCl3 or AlCl3, H2, metal catalyst | 0–10 MPa H2, 5–70°C | Not specified | Industrial, selective hydrogenation |
Reaction Selectivity: Chlorination steps require precise temperature control (typically 0–35°C) to avoid overchlorination and formation of undesired by-products such as 2,3,5-trichloropyridine. Use of Lewis acid catalysts enhances regioselectivity toward the 2 and 3 positions on the pyridine ring.
Catalyst Role: Iron powder is effective for reduction of nitro groups to amino groups, while copper salts catalyze diazotization and chlorination reactions, improving yield and purity.
Environmental Considerations: Newer methods focus on minimizing waste and avoiding multiple purification steps by performing reactions in one pot and using environmentally benign solvents and reagents.
Purification: Recrystallization from toluene or ethanol/water mixtures is commonly employed to achieve high purity. Drying agents like magnesium sulfate are used to remove residual water from organic extracts.
The preparation of this compound is well-established through several synthetic routes involving chlorination, diazotization, and reduction steps. The choice of method depends on scale, cost, and environmental considerations. Reduction of 2,3-dichloro-5-nitropyridine with iron powder offers a straightforward laboratory synthesis with high yield, while industrial processes favor chlorination of 3-aminopyridine or 2,6-dichloropyridine followed by selective transformations. Advances in catalyst use and reaction optimization continue to improve yields, selectivity, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,3-dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the amino group to form different derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 5-amino-2,3-dichloropyridine exhibit promising anticancer properties. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines, including colorectal cancer (HCT116) and breast cancer (MDA-MB-231) cells. Studies have demonstrated that certain derivatives can inhibit cell growth by over 85%, suggesting their potential as chemotherapeutic agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its derivatives are utilized in the development of drugs targeting bacterial infections. The structural characteristics of this compound allow for modifications that enhance its effectiveness against resistant strains of bacteria .
Anti-inflammatory Applications
Research has indicated that derivatives of this compound may play a role in treating inflammatory diseases. The ability to target specific biological pathways makes these compounds valuable in developing therapies for conditions such as rheumatoid arthritis and other inflammatory disorders .
Organic Synthesis
Building Block for Synthesis
this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique chemical structure allows it to participate in multiple reactions, including coupling reactions and cyclization processes. This versatility makes it an essential building block in the synthesis of more complex organic molecules .
Synthesis of Novel Compounds
Recent studies have focused on utilizing this compound to synthesize novel thieno[2,3-b]pyridine derivatives with enhanced biological activities. These derivatives have shown potential as anti-proliferative agents in cancer therapy. The ability to modify the pyridine ring opens avenues for creating targeted therapies with improved efficacy and reduced side effects .
Case Studies
Study | Focus | Findings |
---|---|---|
Boland et al., 2014 | Anti-inflammatory properties | Identified derivatives effective against inflammatory pathways. |
Chung et al., 1999 | Antimicrobial activity | Demonstrated efficacy against resistant bacterial strains. |
Onnis et al., 2009 | Anticancer activity | Showed significant inhibition of cancer cell proliferation in vitro. |
Mechanism of Action
The mechanism of action of 5-Amino-2,3-dichloropyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways . The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-Amino-2,3-dichloropyridine
- CAS No.: 98121-41-6
- Molecular Formula : C₅H₄Cl₂N₂
- Molecular Weight : 163.00 g/mol
- Melting Point : 107°C
Synthesis: this compound is synthesized via reduction of 2,3-dichloro-5-nitropyridine using iron powder in a mixture of isopropyl alcohol and water, yielding 85% . Alternative methods include diazotization reactions in dichloromethane with boron trifluoride etherate .
Applications: This compound serves as a key intermediate in pharmaceuticals and agrochemicals due to its reactive amino and chloro substituents, enabling cross-coupling and functionalization reactions .
Comparison with Structural Analogs
3-Amino-2,6-dichloropyridine
- CAS No.: 62476-56-6
- Molecular Formula : C₅H₄Cl₂N₂
- Molecular Weight : 163.00 g/mol
- Melting Point : 122–123°C
- Key Differences: Substitution Pattern: Chlorine at positions 2 and 6; amino at position 3. Physical Properties: Higher melting point (122–123°C vs. 107°C) due to stronger intermolecular interactions from the 2,6-dichloro arrangement. Synthesis: Prepared via magnesium ethyl iodide reactions with substituted diphenylamine esters, followed by oxidation .
4-Amino-2,6-dichloropyridine
- CAS No.: 2587-02-2
- Molecular Formula : C₅H₄Cl₂N₂
- Molecular Weight : 163.00 g/mol
- Key Differences: Substitution Pattern: Chlorine at positions 2 and 6; amino at position 4. Applications: Used in organic synthesis, though specific data on reactivity and yield are less documented compared to 5-amino derivatives .
5-Amino-2,6-dichloro-3-fluoropyridine
- Molecular Formula : C₅H₃Cl₂FN₂
- Market Data :
Physicochemical and Reactivity Comparisons
Melting Points and Solubility
Compound | Melting Point (°C) | Key Substituents |
---|---|---|
This compound | 107 | 2-Cl, 3-Cl, 5-NH₂ |
3-Amino-2,6-dichloropyridine | 122–123 | 2-Cl, 6-Cl, 3-NH₂ |
5-Amino-2,6-dichloro-3-fluoropyridine | N/A | 2-Cl, 6-Cl, 3-F, 5-NH₂ |
- Trends :
Industrial and Commercial Considerations
Market Trends
- 5-Amino-2,6-dichloro-3-fluoropyridine: Global production value projected to rise through 2025, driven by agrochemical applications .
- Pricing: 3-Amino-2,6-dichloropyridine: ~JPY 54,900/10g . this compound: Priced competitively due to scalable synthesis routes .
Biological Activity
5-Amino-2,3-dichloropyridine is a pyridine derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of amino and dichloro groups on the pyridine ring, has been studied for its potential applications in pharmaceuticals, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that compounds containing the pyridine nucleus exhibit significant antimicrobial properties. Specifically, this compound has shown efficacy against various bacterial strains. In a study assessing the antimicrobial activity of several pyridine derivatives, it was found that this compound demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 μg/mL |
Escherichia coli | 40 μg/mL |
Klebsiella pneumoniae | 60 μg/mL |
Pseudomonas aeruginosa | 70 μg/mL |
These findings suggest that the compound's structural features enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Anticancer Properties
In addition to its antimicrobial activity, this compound has been investigated for its anticancer properties. Preliminary studies have indicated that this compound can inhibit cell proliferation in various cancer cell lines.
Case Study: Anti-Proliferative Activity
A recent study evaluated the anti-proliferative effects of this compound on colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated:
- HCT116 Cell Line : Inhibition of growth by over 75% at concentrations above 50 μM.
- MDA-MB-231 Cell Line : Similar inhibition observed with a dose-dependent response.
This evidence points towards the potential use of this compound as a lead structure for developing novel anticancer agents .
The biological activity of this compound is believed to be linked to its ability to interfere with cellular processes. For instance:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or function by inhibiting key enzymes involved in these processes.
- Anticancer Mechanism : It may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Amino-2,3-dichloropyridine, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves halogenation and amination steps. For example, chlorination of pyridine derivatives using reagents like PCl₅ or SOCl₂ under controlled temperatures (80–120°C) can introduce chlorine atoms. Subsequent amination via catalytic hydrogenation or nucleophilic substitution with NH₃/amines at elevated pressures (1–3 atm) is employed. Optimization includes adjusting solvent polarity (e.g., DMF vs. THF) and reaction time to minimize by-products like 2,3,5-trichloropyridine .
Q. How can spectroscopic methods confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., doublets for H-4 and H-6 at δ 7.2–8.0 ppm) and NH₂ resonance (δ 5.5–6.0 ppm). ¹³C NMR distinguishes Cl-substituted carbons (C-2 and C-3 at δ 125–135 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 163.00 (C₅H₄Cl₂N₂), with fragmentation peaks for Cl loss (m/z 128.56) .
- Melting Point (mp) : Discrepancies in reported mp values (e.g., 81–83°C for structural isomers) necessitate cross-validation with differential scanning calorimetry (DSC) .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization using ethanol/water (3:1 v/v) at 0–6°C improves purity by removing unreacted starting materials (e.g., 2,3-dichloropyridine). Column chromatography with silica gel (eluent: hexane/ethyl acetate 4:1) separates regioisomers like 4-Amino-2,6-dichloropyridine .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in introducing chlorine atoms at the 2 and 3 positions of the pyridine ring?
- Methodological Answer : Directed ortho-metallation (DoM) using LiTMP (lithium tetramethylpiperidide) at −78°C directs chlorination to the 2-position. Subsequent electrophilic substitution at the 3-position is achieved via Pd-catalyzed C–H activation with CuCl₂ as a chlorine source . Computational modeling (DFT) predicts activation energies for competing pathways, guiding catalyst selection (e.g., Pd vs. Ni) .
Q. How do researchers reconcile discrepancies in reported melting points for dichloropyridine derivatives?
- Methodological Answer : Variations arise from polymorphism or impurities. Thermogravimetric analysis (TGA) identifies decomposition thresholds, while X-ray crystallography resolves crystal packing differences. For this compound, DSC under nitrogen (heating rate 10°C/min) confirms phase transitions, ensuring data reproducibility .
Q. What mechanistic insights explain the stability of the amino group during halogenation under acidic conditions?
- Methodological Answer : The amino group is protected via acetylation (acetic anhydride, 100°C) before chlorination. Post-reaction, deprotection with NaOH (10% w/v) regenerates the amine. Kinetic studies (UV-Vis monitoring at 280 nm) show acetylated intermediates reduce side reactions (e.g., N-chlorination) by 70% .
Q. How can isotopic labeling (e.g., deuterium) aid in tracing reaction pathways for this compound synthesis?
- Methodological Answer : Deuterated analogs (e.g., this compound-d₃) synthesized via H/D exchange (D₂O, Pt/C catalyst) enable tracking using LC-MS. Isotopic peaks (m/z 166.03 for [M+D]⁺) differentiate mechanistic pathways (e.g., radical vs. ionic mechanisms) .
Q. Data Contradiction Analysis
- Example : reports mp 93–98°C for 5-Amino-2-chloro-3-methylpyridine, while cites mp 81–83°C for 2-Amino-3,5-dichloropyridine. These discrepancies highlight isomer-dependent phase behaviors. Researchers must validate purity (HPLC ≥98%) and crystallization solvents (e.g., aqueous vs. anhydrous) when comparing data .
Q. Safety and Handling Considerations
- Advanced Note : Chlorinated intermediates (e.g., 2,3-dichloropyridine) require handling in fume hoods with PPE (nitrile gloves, goggles). Spills are neutralized with 5% NaHCO₃, followed by disposal as halogenated waste (EPA Class D) .
Properties
IUPAC Name |
5,6-dichloropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCHZNJJTQACES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562008 | |
Record name | 5,6-Dichloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98121-41-6 | |
Record name | 5,6-Dichloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2,3-dichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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